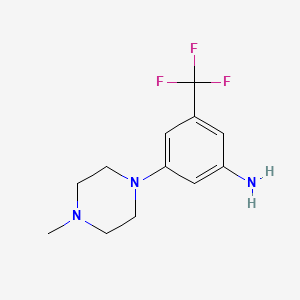

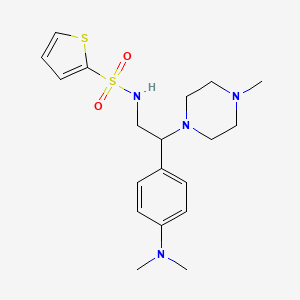

![molecular formula C9H19NO B2508277 2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL CAS No. 1247066-51-8](/img/structure/B2508277.png)

2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings and the introduction of various functional groups. For instance, the synthesis of 2,4-cyclopentadien-1-ols from 1-amino-2,3-diphenylcyclopropenium tetrafluoroborates and 1,3-dicarbonyl derivatives is discussed, highlighting the role of triethylamine in the reaction and the influence of basicity and steric factors on the reactivity of the intermediates . Similarly, the synthesis of 1-phenylisoquinolin-4-ols through the thermal cyclization of methyl 2-[(diphenylmethylidene)amino]acetates demonstrates the impact of substituents on reaction conditions and yields . These studies suggest that the synthesis of "2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL" would also require careful consideration of reaction conditions and substituent effects.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their reactivity and properties. The papers discuss the formation of cyclopropene intermediates and their conversion to cyclopentadienols , as well as the formation of isoquinolin-4-ols through intramolecular cyclization . These transformations involve changes in the molecular framework that are likely relevant to the structure of "2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL", which also contains a cyclopentyl group and an amino alcohol moiety.

Chemical Reactions Analysis

The reactivity of organic compounds is influenced by their functional groups and molecular structure. The papers describe reactions such as the ring-opening of cyclopropene intermediates and the thermal cyclization of Schiff bases . These reactions are examples of how specific structural features can dictate the course of a chemical transformation, which would be an important consideration in the reactions involving "2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL".

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL", they do provide information on related compounds. For example, the reactivity of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate in Michael additions and Diels–Alder reactions suggests that similar compounds could exhibit reactivity in nucleophilic addition reactions . These insights can be extrapolated to predict the reactivity and possibly other properties of "2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL".

Scientific Research Applications

Synthesis and Spectroscopic Properties

- The compound has been utilized in the synthesis and characterization of Pt(II) complexes involving polydentate ligands. These complexes have been studied for their spectroscopic and thermal properties, offering insights into their potential applications in various fields (Baran, Kaya, & Turkyilmaz, 2012).

Oligodeoxyribonucleotide Synthesis

- It has played a role in the solid-phase synthesis of oligodeoxyribonucleotides. This application is particularly significant in the development of cost-efficient monomers for therapeutic oligonucleotides (Grajkowski et al., 2001).

Poly(amido-amine) Polymers

- In the context of poly(amido-amine)s, this compound has been investigated for its potential use in endosomolytic polymers. Understanding the physicochemical and biological properties of these polymers is essential for their application in biomedicine and drug delivery systems (Ferruti et al., 2000).

Structural Analysis in Poly(ester amide)s

- The compound is a key component in the study of amino-alcohol-based poly(ester amide)s, where its impact on the yield and structure of these polymers has been analyzed. Such studies are crucial in materials science and engineering (Kárpáti, Hamar, & Vargha, 2018).

Ligand Synthesis and Metal Complexing

- It is also significant in the synthesis of amino-alcohol ligands, particularly in the study of their structure and ability to complex metal ions. This research has applications in inorganic chemistry and materials synthesis (de Sousa et al., 2010).

Therapeutic Applications

- The compound has been explored for its potential in creating novel drug candidates, particularly in the synthesis of Schiff base ligands and their metal complexes, which have shown DNA binding activity (Kurt et al., 2020).

Biofuel Production

- In biofuel research, it has been implicated in the engineering of ketol-acid reductoisomerase and alcohol dehydrogenase for the anaerobic production of biofuels like 2-methylpropan-1-ol in Escherichia coli, demonstrating its relevance in sustainable energy solutions (Bastian et al., 2011).

Flavor Generation

- Its involvement in flavor generation, specifically in the context of Swiss cheese flavor components, highlights its significance in the food industry and flavor chemistry (Griffith & Hammond, 1989).

Safety And Hazards

properties

IUPAC Name |

2-[cyclopentylmethyl(methyl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-10(6-7-11)8-9-4-2-3-5-9/h9,11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXZTHCOIRZLRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

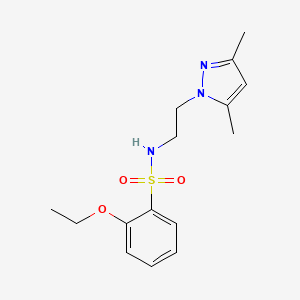

![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)

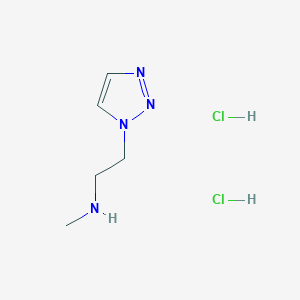

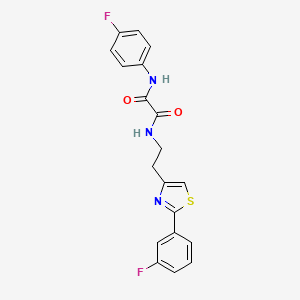

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)

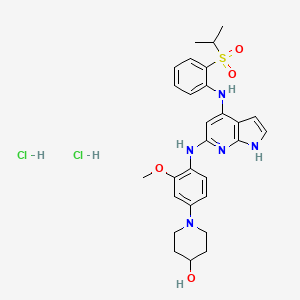

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)

![(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B2508217.png)